
Quizalofop-methyl
Overview
Description
Quizalofop-methyl (CAS No. 76578-13-7) is a selective, post-emergence aryloxyphenoxypropionate (APP) herbicide used to control grassy weeds in broadleaf crops such as soybeans and cotton. Its IUPAC name is methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate, with a molecular formula of C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol . The compound inhibits acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in susceptible grasses . It is typically applied at 100–120 g ha⁻¹ and is registered for use in both conventional and glyphosate-resistant (RR®) soybean systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quizalofop-methyl involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with S(-)-p-toluenesulfonyl ethyl lactate in toluene under reflux conditions for five hours . The reaction mixture is then washed, decolorized with activated carbon, filtered, and the solvent is removed under reduced pressure. The product is recrystallized from ethanol to obtain this compound with high optical purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quizalofop-methyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This compound can be hydrolyzed by esterase enzymes to form quizalofop acid.
Oxidation and Reduction:
Major Products
The primary product formed from the hydrolysis of this compound is quizalofop acid . This metabolite retains herbicidal activity and contributes to the overall efficacy of the compound.
Scientific Research Applications
Herbicidal Applications
1.1. Target Weeds
Quizalofop-methyl is effective against a variety of grassy weeds, including:
- Polypogon fugax (Asia minor bluegrass)
- Echinochloa spp. (barnyard grass)
- Avena fatua (wild oat)
These weeds are significant competitors in agricultural settings, particularly in rice and canola production.
1.2. Application Rates
The recommended application rates for this compound typically range from 100 to 138 g a.i./ha for a single application, with an annual maximum not exceeding 240 g a.i./ha in quizalofop-resistant systems .
Resistance Mechanisms
Understanding the resistance mechanisms to this compound is crucial for effective weed management strategies.
2.1. Target-Site Resistance
Research has identified specific mutations in the ACCase enzyme that confer resistance to this compound. For instance, the A2004V substitution in wheat ACCase has been shown to reduce binding affinity for quizalofop while not affecting sensitivity to other ACCase inhibitors like haloxyfop .
2.2. Non-Target-Site Resistance
In populations of Polypogon fugax , resistance has been linked to the overexpression of glutathione S-transferases (GSTs), which facilitate the detoxification of herbicides . This nontarget-site resistance mechanism allows these weeds to survive even after repeated applications of this compound.
Case Studies
3.1. Rice Cultivation
In rice cultivation, quizalofop-resistant varieties have been developed that allow for over-the-top applications without harming the crop. Sequential applications at different growth stages (2-leaf and 5-leaf) have proven effective in controlling troublesome grass weeds .
3.2. Drought Stress Adaptation
A study examined the transgenerational effects of drought stress on Echinochloa plana , revealing that progeny exposed to drought conditions exhibited reduced sensitivity to quizalofop-p-ethyl, indicating potential adaptation mechanisms .
Environmental Impact and Residue Levels
The environmental impact of this compound has been assessed through studies on its residue levels in crops and soil. The European Food Safety Authority (EFSA) has reviewed maximum residue levels (MRLs) for quizalofop-P-ethyl, ensuring that its use does not pose risks to human health or the environment .
Data Tables
Application Rate (g a.i./ha) | Target Crop | Target Weeds | Notes |
---|---|---|---|
100-138 | Rice | Polypogon fugax, Echinochloa | Effective against early growth stages |
Up to 240 | Canola | Avena fatua | Maximum annual rate |
Mechanism of Action
Quizalofop-methyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase, which is essential for fatty acid biosynthesis in plants . This inhibition disrupts the production of fatty acids, leading to the cessation of cell membrane synthesis and ultimately causing plant death . The compound is absorbed through the foliage and translocated to the meristematic tissues, where it accumulates and exerts its toxic effects .
Comparison with Similar Compounds
Chemical Structure and Properties
Quizalofop-methyl belongs to the APP herbicide class, characterized by a phenoxypropionate backbone. Key structural differences among similar compounds lie in their ester groups and substituents:
Compound | IUPAC Name / Key Features | CAS No. | Molecular Formula |
---|---|---|---|
This compound | Methyl ester of quizalofop acid | 76578-13-7 | C₁₈H₁₅ClN₂O₄ |
Haloxyfop-P-methyl | Methyl 2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate | 72619-32-0 | C₁₆H₁₃ClF₃NO₄ |
Quizalofop-P-ethyl | Ethyl ester of quizalofop acid | 94051-08-8 | C₁₉H₁₇ClN₂O₄ |
Fluazifop-P-butyl | Butyl 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate | 69806-50-4 | C₁₉H₂₀F₃NO₄ |
The methyl ester group in this compound confers moderate solubility (0.687 mg/mL) and influences its environmental persistence compared to ethyl or butyl esters in analogs like quizalofop-P-ethyl or fluazifop-P-butyl .
Efficacy and Application Rates
Studies on Digitaria insularis (sourgrass) resistance highlight differential performance:
*DAA: Days after application
E1: Single-tiller growth stage
* E2: Four-tiller growth stage
This compound achieves 100% control in early growth stages (E1) but declines to 80–90% in E2 when mixed with glyphosate (960 + 120 g ha⁻¹) . In contrast, clethodim and haloxyfop-P-methyl maintain >97% efficacy in E2 at higher doses . Sethoxydim and fenoxaprop-P-ethyl show lower efficacy, particularly in glyphosate mixtures, due to antagonistic interactions .
Environmental Behavior and Degradation
- Soil Degradation : this compound degrades via microbial action, with studies identifying specific soil bacteria (e.g., Pseudomonas spp.) capable of metabolizing it .
- Persistence : Its half-life ranges from 7–30 days, shorter than fluazifop-P-butyl (30–60 days) due to the methyl ester’s higher hydrolysis rate .
- Residue Concerns : Residues in dairy products (e.g., cream) led to regulatory caution against lowering U.S. tolerances .
Synergistic and Antagonistic Interactions
- Glyphosate Mixtures: this compound with glyphosate (960 + 120 g ha⁻¹) provides 80–90% control in E2, outperforming sethoxydim or fenoxaprop-P-ethyl combinations (<70%) .
- Glufosinate Compatibility: Mixing with glufosinate or MCPA shows additive effects on Amaranthus retroflexus and Echinochloa crus-galli, though phytotoxicity risks require dose optimization .
Biological Activity
Quizalofop-methyl is a selective herbicide primarily used for controlling grassy weeds in agricultural settings. It belongs to the aryloxyphenoxypropionate class and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. This article delves into its biological activity, including its mechanism of action, resistance mechanisms, toxicity, and relevant research findings.
Inhibition of ACCase:
this compound acts as a pro-herbicide, converting into its active form, quizalofop acid, after uptake by plants. This conversion is facilitated by hydrolysis through plant enzymes. The active form inhibits ACCase, disrupting fatty acid synthesis essential for plant growth and development. The inhibition leads to significant metabolic disruption in susceptible grass weeds, ultimately causing their death.
Toxicity Profile
This compound is considered to have moderate toxicity. The oral LD50 for rats exceeds 2000 mg/kg, indicating a relatively low acute toxicity risk. However, proper handling precautions are recommended to mitigate potential hazards during application.
Resistance Mechanisms
Resistance to this compound has been documented in various weed species. For instance, a study on Polypogon fugax revealed that resistance is likely nontarget-site based, involving glutathione S-transferases (GST). The resistant population exhibited higher inducible GST activity compared to susceptible populations, suggesting that metabolic resistance plays a significant role in herbicide tolerance .
Research Findings
Several studies have explored the biological activity and resistance mechanisms associated with this compound:
- Structural Studies: Research has shown that mutations in the ACCase gene can confer resistance to this compound. For example, an alanine-to-valine substitution at position 2004 within the ACCase binding domain alters the herbicide's binding affinity without affecting overall protein structure .
- Dose-Response Studies: These studies confirm that certain populations of Polypogon fugax show varying levels of resistance to quizalofop-p-ethyl (a related compound), emphasizing the need for ongoing monitoring and management strategies in agricultural practices .
Case Studies
- Resistance in Polypogon fugax : A detailed examination of this weed species highlighted the biochemical pathways involved in developing resistance to quizalofop-p-ethyl. The study identified specific GST genes that were overexpressed in resistant populations, indicating a metabolic resistance mechanism .
- Impact on Crop Management : Research assessing the efficacy of this compound in various crops demonstrated its selective action against grasses while being safe for broadleaf crops. This selectivity allows farmers to manage weed populations effectively without harming desired crops .
Summary Table of Key Properties
Property | Details |
---|---|
Chemical Class | Aryloxyphenoxypropionate |
Active Form | Quizalofop acid |
Target Enzyme | Acetyl-CoA carboxylase (ACCase) |
LD50 (Oral) | >2000 mg/kg (rat) |
Resistance Mechanisms | Nontarget-site based (GST involvement) |
Application | Preplant, pre- and postemergence |
Properties
IUPAC Name |
methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJGQYNECSZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868400 | |
Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76578-13-7 | |
Record name | Quizalofop-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76578-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizalofop-methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIZALOFOP-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D64IHF370B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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